lithium;methanolate
Description
Historical Context and Evolution of Research on Alkali Metal Methoxides
The study of alkali metal alkoxides, including lithium;methanolate, has a history rooted in fundamental organic and inorganic chemistry. These compounds, formed from the reaction of alkali metals with alcohols, have long been utilized as strong bases and nucleophiles in a variety of reactions. guidechem.com Early research focused on their synthesis and basic reactivity. The metallic lithium method, involving the direct reaction of lithium metal with methanol (B129727), is a widely documented industrial method for producing this compound, yielding a product with higher purity compared to alkaline processes. guidechem.comgoogle.comgoogle.com The reaction is exothermic and typically conducted under inert conditions to prevent degradation by moisture and oxygen. google.com
Over time, research evolved to explore the structural nuances and specific reactivities of different alkali metal alkoxides. This compound, in particular, exhibits partial covalent character in its lithium-oxygen bond, a deviation from the more ionic bonding observed in sodium or potassium methoxides. This distinct bonding influences its behavior and applications. The stability of alkali metal trifluoromethoxides, for instance, is influenced by the cation size, with smaller cations like lithium potentially leading to a greater tendency towards decomposition. cdnsciencepub.com
The evolution of research has also been driven by the increasing demand for efficient catalysts and reagents in various industries, including pharmaceuticals, agrochemicals, and materials science. 24chemicalresearch.comchemimpex.comverifiedmarketresearch.com This has spurred further investigation into the catalytic properties of this compound and its role in facilitating specific reactions.
Significance of this compound in Contemporary Chemical Science
This compound holds significant importance in contemporary chemical science due to its versatility and efficacy as a chemical reagent and catalyst. Its strong basicity makes it effective in deprotonation reactions and the formation of carbon-carbon bonds, which are fundamental in organic synthesis. cymitquimica.comchemimpex.comsigmaaldrich.com It also serves as a mild base and catalyst in transesterification reactions, a key process in the production of biodiesel. lookchem.com24chemicalresearch.comontosight.aisamaterials.com
The compound's solubility in methanol enhances its utility in reactions requiring a polar solvent. Furthermore, its application extends to the synthesis of pharmaceutical intermediates and complex organic compounds, contributing to the development of new drugs and treatments. 24chemicalresearch.comchemimpex.comverifiedmarketresearch.com
The increasing focus on green chemistry has also highlighted the significance of this compound, as its high reactivity can lead to improved reaction efficiency and reduced waste compared to some alternative reagents. 24chemicalresearch.com
Overview of Key Academic Research Domains Involving this compound
Academic research involving this compound spans several key domains:
Organic Synthesis: this compound is extensively studied and used as a strong base and nucleophile in various organic transformations, including deprotonation, alkylation, acylation, nucleophilic substitutions, esterifications, and reductions. cymitquimica.comlookchem.comchemimpex.comguidechem.comverifiedmarketresearch.comsigmaaldrich.com Its role in facilitating the formation of carbon-carbon bonds is crucial for synthesizing complex molecules. cymitquimica.comchemimpex.com
Catalysis: Research explores this compound as a catalyst in reactions such as transesterification for biodiesel production and polymerization reactions for creating specialty chemicals and polymers like polyesters and polycarbonates. 24chemicalresearch.comchemimpex.comverifiedmarketresearch.comontosight.aisamaterials.comresearchgate.net It is also investigated as a catalyst activating agent in areas like zirconium-catalyzed migratory alkene hydrosilylation. diva-portal.org
Materials Science and Nanotechnology: this compound is utilized in the synthesis of lithium-containing materials, including lithium borophosphates via sol-gel synthesis, which are relevant for applications in electronics and energy storage. lookchem.comchemimpex.comthermofisher.incenmed.com Its role in preparing lithium-based nanomaterials for advanced materials with unique properties is also an area of research. chemimpex.com
Battery Technology: Although not a primary component, this compound is relevant in the context of lithium-ion batteries. It can be a decomposition product of electrolytes and is studied for its potential role in the formation of the solid-electrolyte interface (SEI) layer on battery electrodes. guidechem.comdataintelo.comacs.orgchemrxiv.orgresearchgate.net Research investigates its solubility in organic solvents used in batteries and its potential impact on battery performance and lifespan. acs.orgresearchgate.net It is also explored in the development of advanced battery technologies like lithium-air batteries. ontosight.ai
These research areas highlight the diverse applications and the ongoing investigation into the fundamental properties and reactivity of this compound in academic settings.
Key Properties of this compound
Here is a summary of some key properties of this compound based on the search results:
| Property | Value | Source(s) |
| Molecular Formula | CH₃LiO | chemimpex.comnih.govwikipedia.org |
| Molecular Weight | 37.97 g/mol or 38.0 g/mol | lookchem.comchemimpex.comnih.govwikipedia.orgfishersci.fiparchem.com |
| CAS Number | 865-34-9 | cymitquimica.comlookchem.comchemimpex.comcenmed.comnih.govfishersci.fiparchem.comamericanelements.comstrem.com |
| Appearance | White crystalline solid or white powder | cymitquimica.comlookchem.comchemimpex.comparchem.com |
| Melting Point | 204–206°C (anhydrous solid) or >500°C (dec.) | lookchem.comchemicalbook.com |
| Solubility | Soluble in methanol and polar solvents | cymitquimica.comchemicalbook.comwikipedia.org |
| Density (10% in MeOH) | 0.83–0.85 g/mL at 20°C | chemicalbook.comsigmaaldrich.com |
| Basicity | Strong base | cymitquimica.comlookchem.comchemimpex.comguidechem.comsigmaaldrich.comontosight.aisamaterials.com |
| Reactivity | Reacts violently with water | chemicalbook.com |
Synthesis Methods
Two primary methods for synthesizing this compound are the metallic lithium method and the alkaline method. guidechem.comgoogle.comgoogle.com
| Method | Description | Outcome | Source(s) |
| Metallic Lithium | Direct reaction of lithium metal with methanol under inert conditions. | Higher purity liquid product. | guidechem.comgoogle.comgoogle.com |
| Alkaline Method | Dissolving lithium hydroxide (B78521) in methanol; a reversible reaction. | Production of this compound. | guidechem.comgoogle.com |
The metallic lithium method involves the exothermic reaction: 2Li + 2CH₃OH → 2LiOCH₃ + H₂↑.
Research Findings Examples
Studies have shown that directly adding this compound to battery components can accelerate certain degradation processes, such as iron dissolution from the positive electrode in LiFePO₄/Graphite cells. researchgate.net
Research on zirconium-catalyzed migratory alkene hydrosilylation indicates that this compound can serve as a mild catalyst activating agent, improving the applicability and operational simplicity of the reaction. diva-portal.org
Computational studies have examined the solubility of this compound, among other lithium salts, in organic solvents used in lithium-ion batteries to understand its behavior within the solid-electrolyte interface (SEI) layer. acs.org
Structure
2D Structure
Properties
IUPAC Name |
lithium;methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Li/c1-2;/h1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILPJDVXYVTZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
38.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Strategies
Conventional Laboratory-Scale Synthesis of Lithium;methanolate
Laboratory-scale synthesis of lithium methoxide (B1231860) is typically carried out to produce smaller quantities for research and development purposes. Several routes are available, offering varying levels of control over purity and form.
Preparation from Lithium Metal and Methanol (B129727)
One of the fundamental laboratory methods for preparing lithium methoxide involves the direct reaction between metallic lithium and anhydrous methanol. guidechem.comchemicalbook.compharmaguideline.com This reaction is exothermic and produces lithium methoxide and hydrogen gas. stackexchange.com
The reaction can be represented by the following equation:
2 Li (s) + 2 CH₃OH (l) → 2 LiOCH₃ (soln) + H₂ (g)
In a typical laboratory procedure, freshly cut lithium metal is added in small portions to anhydrous methanol. pharmaguideline.com Cooling the reaction flask during the addition helps to control the exothermic nature of the reaction. pharmaguideline.com The reaction is often conducted under an inert atmosphere, such as argon or nitrogen, to prevent side reactions with moisture and carbon dioxide from the air. google.comchemicalbook.comchemdad.com
Upon completion of the reaction, a solution of lithium methoxide in methanol is obtained. chemicalbook.compharmaguideline.com The purity of the liquid product obtained by this method is generally considered higher compared to some other routes. guidechem.comgoogle.com To obtain solid lithium methoxide, the excess methanol can be removed, for instance, by evaporation under reduced pressure using a rotary evaporator. stackexchange.com The resulting white solid is sensitive to moisture and carbon dioxide and should be stored properly. stackexchange.com
Routes Utilizing Lithium Hydride
Another laboratory-scale method involves the reaction of lithium hydride (LiH) with methanol. osti.gov This route can be an alternative to using metallic lithium, potentially offering advantages in handling or reaction control in certain contexts.
The reaction between lithium hydride and methanol yields lithium methoxide and hydrogen gas:
LiH (s) + CH₃OH (l) → LiOCH₃ (soln) + H₂ (g)
In a reported procedure, lithium hydride is slowly added to dried methanol, maintaining the reactant temperature below a certain threshold (e.g., 40 °C). osti.gov The mixture may then be heated to reflux to ensure complete reaction. osti.gov Additional methanol might be added to ensure a clear solution of lithium methoxide is obtained after cooling. osti.gov This method has been utilized in the synthesis of other compounds, where lithium methoxide is generated in situ or as an intermediate. osti.gov
Controlled Synthesis for Purity and Specific Forms
Achieving high purity and specific physical forms of lithium methoxide is crucial for certain applications, particularly in sensitive areas like pharmaceuticals and electronics. dataintelo.com Controlled synthesis methods focus on minimizing impurities and controlling crystallization or solution properties.
Techniques such as using highly purified starting materials (e.g., anhydrous methanol with very low moisture content) and conducting reactions under strict inert atmosphere conditions are essential for high purity. osti.gov The drying process after obtaining the lithium methoxide solution is also critical for the purity and form of the solid product. google.com Controlled drying in specialized equipment, such as a helical ribbon agitator under vacuum and controlled temperature, can yield high-purity white solid powder with low residual solvent and moisture content. google.comgoogle.com
The form of the lithium methoxide product can be either solid or a solution in methanol. guidechem.comgoogle.com The solid form is obtained by removing the solvent from the solution. guidechem.comgoogle.comstackexchange.com The concentration of lithium methoxide in methanol solutions can also be controlled during preparation for specific uses. pharmaguideline.comfishersci.fitcichemicals.com
Industrial-Scale Production and Process Optimization
Industrial production of lithium methoxide requires efficient, cost-effective, and scalable methods to meet market demand. Process optimization focuses on maximizing yield, minimizing reaction time, ensuring product consistency, and addressing safety considerations inherent in handling reactive materials.
Large-Scale Synthetic Protocols
Large-scale synthetic protocols for lithium methoxide primarily utilize the reaction between a lithium source and methanol, similar to laboratory methods but adapted for larger volumes and continuous or semi-continuous operation. The main industrial methods are the metallic lithium method and the alkaline process. guidechem.comgoogle.com
The metallic lithium method, involving the direct reaction of lithium metal with methanol, is favored for producing liquid lithium methoxide with higher purity on an industrial scale. guidechem.comgoogle.com This process requires careful control of reaction parameters, including temperature and the rate of addition of lithium to methanol, typically under an inert atmosphere to manage the exothermic reaction and the evolution of hydrogen gas. google.comgoogle.com
The alkaline process involves the reaction of lithium hydroxide (B78521) with methanol. guidechem.comgoogle.com This is a reversible reaction. guidechem.comgoogle.com While it is an alternative route, the metallic lithium method is often preferred for higher purity liquid products. guidechem.comgoogle.com
After the reaction, the lithium methoxide is typically in a methanol solution. For solid product, concentration and drying steps are necessary. Industrial drying processes may involve specialized equipment designed for efficient solvent removal and handling of solid products, such as helical ribbon agitators operating under controlled vacuum and temperature conditions. google.comgoogle.com
Technological Advancements in Industrial Synthesis
Technological advancements in the industrial synthesis of lithium methoxide focus on improving efficiency, safety, and product quality. These advancements include optimization of reactor design, improved control systems for reaction parameters, and development of more efficient drying and handling techniques.
Recovery and Recycling of Methanol in Industrial Processes
Methanol recovery is an integral part of industrial lithium methoxide production to enhance efficiency and sustainability. After the reaction is complete, a significant portion of the methanol, typically 40-70% of the initial charge, is recovered by distillation under reduced pressure. google.com This process yields a concentrated lithium methoxide solution.
The remaining concentrate is then transferred to drying equipment, such as a helical ribbon agitator, where residual methanol is removed under vacuum at elevated temperatures (70-80°C). google.com This drying step yields a free-flowing solid lithium methoxide product with minimal residual solvent. The recovered methanol, often of high quality, can be recycled for subsequent production batches. google.com Methanol recovery in chemical processes can be achieved through various methods, including rectification (distillation) and adsorption, allowing for the separation of methanol from water or other components. researchgate.net
A typical material balance for industrial lithium methoxide production via the lithium metal method highlights the quantities of inputs and outputs, including methanol recovery. environmentclearance.nic.in
| Input | Quantity (kg) | Output | Quantity (kg) |
| Lithium metal | 46.00 | Lithium Methoxide | 250.00 |
| Methanol | 550.00 | Methanol Recovery | 321.08 |
| Methanol Loss | 17.00 | ||
| Process Emission (H₂) | 7.92 | ||
| Total | 596.00 | Total | 596.00 |
This data illustrates that a substantial amount of methanol is recovered during the process, contributing to material efficiency. environmentclearance.nic.in
Novel and Specialized Synthetic Routes
Beyond the direct reaction of lithium metal with methanol, other synthetic approaches to lithium methoxide exist, including alkaline methods involving lithium hydroxide. guidechem.com However, the lithium metal method generally yields a higher purity product. guidechem.com Lithium methoxide can also be prepared from butyllithium (B86547) and methanol. guidechem.com
Lithium methoxide serves as a valuable reagent in various specialized synthetic transformations, often leveraging its basicity and nucleophilicity. lookchem.comchemimpex.com
Lithium methoxide can play a role in achieving stereoselectivity in organic reactions. While detailed research findings specifically focusing on the development of stereoselective preparations of lithium methoxide itself are less commonly highlighted, its application in stereoselective reactions is documented. For instance, in the methoxylation of certain sulfenimines derived from cephalosporins, lithium methoxide in methanol can furnish methoxy-sulfenamides stereospecifically. clockss.org
Lithium methoxide has been incorporated into asymmetric synthesis strategies, often acting as a base or activating agent. In one example, lithium methoxide serves as a mild catalyst activating agent in a zirconocene (B1252598) dichloride-catalyzed alkene hydrosilylation, which can be applied to asymmetric synthesis. researchgate.net Another application involves the use of lithium amides, which can be prepared using organolithium reagents like butyllithium and amines, in asymmetric conjugate additions to synthesize enantiomerically pure beta-amino acid derivatives. researchgate.netorgsyn.org While this specifically mentions lithium amides, the underlying principle of using lithium bases derived from organolithium chemistry is related to the broader scope of lithium-mediated reactions in asymmetric synthesis.
Lithium methoxide's strong basicity and reactivity make it a useful reagent in the synthesis of various complex organic molecules, particularly in facilitating key bond-forming reactions and functional group transformations. lookchem.comchemimpex.comgoogle.com
Lithium methoxide is a key reagent in the introduction of the 7α-methoxy group into cephalosporin (B10832234) derivatives, leading to the synthesis of 7α-methoxycephalosporins (cephamycins). clockss.orgjst.go.jpoup.comnih.govjst.go.jpgoogle.com This methoxylation is often achieved by treating a cephalosporin precursor with a positive halogenating agent (such as tert-butyl hypochlorite) and lithium methoxide in an inert organic solvent. nih.govgoogle.com The reaction proceeds via an imine intermediate which is then captured by the methoxide. nih.govjst.go.jp
Research has demonstrated the successful application of this method to synthesize 7α-methoxy-sulfenamides from sulfenimines derived from 7β-sulfenamidocephalosporins using lithium methoxide. jst.go.jp This methodology has also been extended to the penicillin series for the synthesis of 6α-methoxy-penicillins, although side products can also form. jst.go.jpoup.com
For example, the methoxylation of imino derivatives, obtained from phosphorus ylides of alpha-amino acid derivatives, with lithium methoxide has been shown to yield 7α-methoxy-cephalosporins. jst.go.jpresearchgate.net
Lithium methoxide is also utilized in the synthesis of α-methoxy-amino-acids. Similar to the synthesis of 7α-methoxycephalosporins, the methoxylation of imino compounds derived from alpha-amino acid precursors using lithium methoxide can yield α-methoxy-amino-acids. jst.go.jpresearchgate.net This highlights the utility of lithium methoxide in introducing a methoxy (B1213986) group at the alpha position of amino acids through appropriate synthetic intermediates.
Synthesis of 7α-Methoxycephalosporins and Penicillin Derivatives
Metal-Free Synthetic Approaches Facilitated by Lithium Methoxide
Lithium methoxide (LiOCH₃) plays a significant role in facilitating various metal-free synthetic methodologies, often acting as a strong base or a catalyst activator. Its utility in these approaches stems partly from the unique nature of the lithium-oxygen bond, which exhibits partial covalent character compared to the more ionic bonds in other alkali metal alkoxides like sodium or potassium methoxides. This characteristic influences its reactivity and applications in organic synthesis.
While many organic transformations traditionally rely on transition metal catalysts, which can be expensive and toxic, the development of metal-free alternatives is an active area of research. ucl.ac.uk Lithium methoxide has emerged as a valuable reagent in such strategies, enabling reactions that might otherwise require metal species or offering improved operational simplicity.
One notable application is in the field of polymer synthesis. Lithium methoxide has been employed in post-polymerization modification reactions. For instance, in the synthesis of sulfonamide-functionalized poly(styrene oxide) (PSO), treatment of the polymer with a lithium methoxide solution converts the sulfonamide group into a lithium sulfonate group. This metal-free modification generates a new reactive site and enables the transition to a lithium sulfonated PSO, which has potential applications as a lithium single ion-conducting polymer electrolyte in solid-state batteries. rsc.org This conversion is achieved by adding the polymer to a lithium methoxide solution, generating a free sulfonate moiety. rsc.org
Lithium methoxide also serves as a mild catalyst activating agent in certain metal-catalyzed reactions, effectively increasing their applicability and operational simplicity, sometimes offering an alternative to protocols requiring highly reactive organometallic reagents. An example is in zirconium-catalyzed migratory alkene hydrosilylation. diva-portal.orgresearchgate.net In this process, using zirconocene dichloride (Cp₂ZrCl₂) as a readily available catalyst, LiOCH₃ acts as an additive to facilitate the reaction, which can be applied to a range of terminal and internal alkenes to yield linear alkyl silanes. diva-portal.org This approach presents an attractive alternative to traditional hydrosilylation methods that often rely on precious late transition metals like platinum, rhodium, ruthenium, and iridium, or earlier zirconium(II)-based protocols that necessitate highly reactive reagents such as n-butyllithium or ethylmagnesium bromide. diva-portal.org The proposed mechanism involves zirconium(IV) intermediates, and the use of LiOCH₃ as a mild additive simplifies the procedure. diva-portal.orgresearchgate.net
While the concept of "metal-free" synthesis can sometimes be subject to scrutiny regarding trace metal contamination acs.org, the role of lithium methoxide in facilitating reactions without the intentional addition of transition metal catalysts is a significant area of study. Its function as a strong base and nucleophile allows it to deprotonate weak acids and participate in nucleophilic substitution reactions, targeting electrophilic centers in organic molecules to form new chemical bonds.
Detailed research findings highlight the efficacy of lithium methoxide in specific transformations. Although comprehensive data tables specifically detailing metal-free reactions solely facilitated by LiOCH₃ across various reaction types were not extensively available in the search results beyond the polymer modification and catalyst activation examples, the principle of using LiOCH₃ as a strong base or activating agent in the absence of traditional metal catalysts is established.
For instance, in the context of metal-free cross-coupling reactions, while potassium tert-butoxide is often highlighted for its unique reactivity in certain biaryl coupling procedures ucl.ac.uk, alkali metal alkoxides in general, including lithium methoxide, are recognized for their strong basicity and ability to promote various organic transformations. google.com The application of alkali metal alkoxides in conjunction with other reagents, such as iodine, has also been explored in metal-free synthesis, such as in the ring-opening alternating copolymerization of phthalic anhydride (B1165640) with epoxides. rsc.org
Fundamental Reactivity and Reaction Mechanisms
Lithium;methanolate as a Strong Base and Nucleophile
Lithium methanolate acts as both a potent base capable of deprotonating weakly acidic compounds and a nucleophile that participates in substitution reactions. guidechem.com Its high solubility in methanol (B129727) enhances its effectiveness in reactions conducted in this polar solvent.
Deprotonation Mechanisms of Acidic Functional Groups
As a strong base, lithium methanolate can abstract protons from various acidic functional groups, such as alcohols, phenols, and carboxylic acids. sigmaaldrich.com This deprotonation generates a corresponding anion, which can then undergo further reactions, including the formation of new chemical bonds. guidechem.comlookchem.com
The mechanism involves the transfer of a proton from the acidic substrate to the methoxide (B1231860) anion (CH₃O⁻), forming methanol (CH₃OH) and the conjugate base of the acidic group. For example, the deprotonation of a generic acidic proton (H-A) by lithium methanolate can be represented as:
CH₃OLi + H-A → CH₃OH + LiA
Where H-A is the acidic compound and LiA is the resulting lithium salt. This reaction is driven by the relative acidity of H-A compared to methanol.
Mechanistic Pathways of Nucleophilic Substitution Reactions
Lithium methanolate, specifically the methoxide anion, is a strong nucleophile. youtube.comlibretexts.org It can participate in nucleophilic substitution reactions by attacking electrophilic centers in organic molecules, leading to the displacement of a leaving group and the formation of a new carbon-oxygen bond. guidechem.com
In reactions involving potent nucleophiles like the methoxide ion and poor leaving groups, the reaction is likely to proceed via an SN2 mechanism. libretexts.org This concerted mechanism involves the nucleophile attacking the electrophilic carbon from the backside, simultaneously with the departure of the leaving group. This results in an inversion of configuration at the electrophilic carbon. libretexts.org
For instance, in the ring-opening of asymmetric epoxides under basic conditions with methanolate, the nucleophilic attack occurs at the less substituted carbon via an SN2 mechanism. libretexts.org
Lithium methanolate can also be involved in nucleophilic aromatic substitution (NAS) reactions, particularly with electron-poor aromatic rings. masterorganicchemistry.com In NAS, the nucleophile attacks the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring, especially in ortho or para positions to the leaving group, accelerates this process by stabilizing the electron-rich intermediate. masterorganicchemistry.com
Catalytic Activity and Reaction Pathways
Beyond its role as a stoichiometric reagent, lithium methanolate also functions as a catalyst in various organic transformations. guidechem.comchemicalbook.com
Transesterification Mechanisms
Lithium methanolate is recognized as a mild base and an effective catalyst for transesterification reactions. chemicalbook.comlookchem.com Transesterification involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. masterorganicchemistry.com
Under basic conditions catalyzed by alkoxides like lithium methanolate, the mechanism typically involves a two-step addition-elimination sequence. masterorganicchemistry.com The methoxide anion acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The original alkoxy group of the ester then departs as an alkoxide, regenerating the methoxide catalyst and forming the new ester.
The use of lithium methanolate in methanol is preferred for homogeneous catalysis in transesterification. Compared to other alkoxides like sodium methoxide, lithium methanolate's smaller ionic radius and higher Lewis acidity are suggested to enhance nucleophilic activation in transesterification, potentially accelerating the reaction rate due to stronger methoxide ion stabilization. However, a potential drawback is the generation of lithium salts as byproducts, which may precipitate and complicate purification.
Role in Polymerization Initiation and Propagation
Lithium methanolate is employed in polymer chemistry, particularly as an initiator for the synthesis of polymeric materials. guidechem.comchemimpex.com Its ability to abstract protons from monomers can initiate the polymerization process. guidechem.com
Lithium-containing compounds, including lithium methanolate, are used in the production of lithium-containing polymers, which can exhibit enhanced conductivity and thermal stability, making them relevant for applications like battery technology. chemimpex.com
In some anionic polymerization systems, lithium methanolate can be formed as a byproduct, for example, from side reactions of organolithium initiators with the monomer. rsc.orgcdnsciencepub.com Its presence can influence the polymerization process. cdnsciencepub.com
Anionic Polymerization Kinetics
In anionic polymerization, the active center often has the structure of an alkali metal ester enolate. cmu.edu The aggregation state of these active centers significantly impacts the polymerization kinetics. acs.org Aggregation of ester enolates can lead to a considerable decrease in their reactivity. acs.org
Research has explored the effect of additives like lithium alkoxyalkoxides, including lithium 2-methoxyethoxide (a related compound), on the anionic polymerization of methacrylates. acs.orgresearchgate.net These additives can act as ligands that break up the aggregation of the ester enolate chain ends by forming mixed aggregates. acs.org
Studies on the anionic polymerization of methyl methacrylate (B99206) (MMA) initiated by organolithium compounds in the presence of lithium methoxide or related lithium alkoxyalkoxides have shown that these additives can enhance the rate of polymerization. rsc.orgacs.orgresearchgate.netuni-bayreuth.denist.gov For instance, the polymerization of MMA initiated by diphenylhexyllithium (B8564950) in the presence of lithium 2-methoxyethoxide in toluene (B28343) was found to be extremely fast, suggesting the deaggregation of the chain end and the formation of highly reactive species. acs.org The rate constants in the presence of such ligands can be comparable to those observed with cryptands, which are known to break up aggregates. acs.org
The kinetics can be complex, with the polymerization rate potentially being first order in both monomer and initiator concentrations under certain conditions, suggesting a linear dependence of the number of growing polymer chains on the initiator concentration. rsc.orgdtic.mil The formation of lithium methoxide during polymerization can influence the reaction by potentially complexing with the growing polymer chain ends, affecting their reactivity. cdnsciencepub.com
Side Reactions and Lithium Methoxide Formation in Polymerization
In anionic polymerization, particularly of monomers like methyl methacrylate (MMA), side reactions involving the initiator or the growing polymer chain can lead to the formation of lithium methoxide. For instance, in the anionic polymerization of MMA initiated by organolithium compounds like butyllithium (B86547) or 1,1-diphenyl-n-hexyl-lithium (DPHL), lithium methoxide can form directly by a side reaction between the initiator and the monomer, or later during chain propagation. cdnsciencepub.comresearchgate.netresearchgate.netdtic.mil The formation of lithium methoxide as a side product can influence the polymerization process. cdnsciencepub.comresearchgate.netresearchgate.net For example, in the polymerization of MMA initiated by DPHL, the amount of lithium methoxide formed is reported to be a constant fraction of the initiator. researchgate.netresearchgate.netdtic.mil
Lithium methoxide can also be generated from the decomposition of electrolyte components in lithium-ion batteries. For example, dimethyl carbonate (DMC), a common electrolyte solvent, can react with residual water and lithium ions to produce methanol and lithium methoxide. springernature.com Lithium methyl carbonate (LMC), another decomposition product of DMC, can also decompose to release CO₂ gas and form lithium methoxide. chemrxiv.org
Influence on Polymer Tacticity and Molecular Weight Distribution
The presence of species like lithium methoxide in anionic polymerization can influence the stereochemistry (tacticity) and the molecular weight distribution of the resulting polymer. In the butyllithium-initiated polymerization of methyl methacrylate, the formation of polar or charged species such as lithium methoxide can lead to the complexation of the reactive ends of the polymer chains. cdnsciencepub.com These complexed ion pairs may react at different rates and with varying probabilities of isotactic placement, thereby affecting the polymer tacticity. cdnsciencepub.com
Research on the anionic polymerization of MMA initiated by DPHL at low temperatures (0, -30, and -80°C) has investigated the rates of lithium methoxide formation and polymer tacticities. researchgate.netresearchgate.netdtic.mil The molecular weight distribution of polymers prepared under these conditions has also been studied. researchgate.netresearchgate.netdtic.mil While simple alkali metal complexes like butyllithium can initiate ROP and yield polymers with broad dispersities due to side reactions like transesterification, the influence of lithium methoxide specifically on these distributions is often linked to its role in complexation and altering the reactivity of the propagating species. cdnsciencepub.comrsc.org
Some studies have explored the use of lithium polyether alkoxides, which are structurally related to lithium methoxide, to promote MMA polymerization at ambient temperatures with improved control over living character, molecular weight, and stereoregularity. researchgate.net For instance, a system using an initiator with lithium-2-(methoxy)ethoxide in a specific ratio demonstrated controlled polymerization, yielding polymers with narrow molecular weight distributions and high conversions. researchgate.net
Coordination-Insertion Ring-Opening Polymerization (ROP)
While alkali metal alkoxides, including simple ones like lithium tert-butoxide, can initiate ring-opening polymerization (ROP) of cyclic esters, they often lead to poorly controlled polymerizations with broad dispersities due to side reactions like transesterification. rsc.org However, the coordination-insertion mechanism is a key pathway in the ROP of cyclic monomers like lactides and ε-caprolactone, often mediated by metal complexes. rsc.orgnih.govacs.org In this mechanism, the metal center of the initiator coordinates to the carbonyl oxygen of the monomer, followed by insertion of the monomer into the metal-alkoxide bond of the growing polymer chain. rsc.orgnih.govacs.org
Although simple lithium methoxide itself might not be the primary catalyst for controlled coordination-insertion ROP, related lithium complexes, often supported by specific ligands, have been investigated for their activity in ROP. nih.goviaamonline.orgresearchgate.net These complexes can initiate ROP via a coordination-insertion mechanism, with the alkoxide moiety acting as the initiating group. nih.govacs.org The structure of the lithium complex and the presence of co-initiators can significantly influence the reaction rate and control over the polymerization. iaamonline.orgresearchgate.net
Condensation Reactions Mediated by this compound
Lithium methoxide is utilized as a condensation agent and a strong base catalyst in various organic synthesis reactions. getchem.com Condensation reactions often involve the formation of a new carbon-carbon bond, typically through the reaction of two molecules, with the elimination of a small molecule like water or an alcohol. Lithium methoxide's strong basicity facilitates the deprotonation of acidic protons, generating nucleophilic species that can participate in condensation reactions. pnnl.gov
For example, lithium methoxide has been mentioned in the context of self-condensation reactions. acs.org In a theoretical study of the self-condensation of lithium (methoxy)silylenoid, lithium methoxide was identified as a product of the reaction, which proceeds via an S₂2 type displacement. acs.org Similar condensation reactions can be catalyzed by alkali metal alkoxides like sodium methoxide, suggesting a role for the cation in stabilizing the product. pnnl.gov
Applications in CO₂ Activation and Carbonate Formation
Lithium methoxide is involved in reactions related to CO₂ activation and the formation of organic carbonates. The direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol is a significant green chemistry route. redalyc.org While this reaction is often catalyzed by metal oxides or complexes, the mechanism frequently involves the activation of methanol to form methoxide species, which then react with CO₂. redalyc.orgmdpi.com
Specifically, methoxide groups can react with carbon dioxide to form methyl carbonate species, which are intermediates in the production of DMC. redalyc.orgmdpi.com This reaction can occur on the surface of catalysts. redalyc.orgmdpi.com Lithium methoxide itself can react with CO₂ to form lithium methyl carbonate (LiOCO₂CH₃). osti.gov This reaction is exothermic and can lead to the precipitation of lithium methyl carbonate. osti.gov Lithium methyl carbonate can also be formed from the reduction of DMC in lithium-ion batteries. chemrxiv.org
Data on the synthesis of lithium methyl carbonate from lithium methoxide and CO₂ provides insight into this reaction:
| Reactants | Product | Conditions | Observation |
| LiOCH₃, CO₂ | LiOCO₂CH₃ | In methanol solution, CO₂ injection | Exothermic, white crystal precipitation osti.gov |
Further reactions of lithium methyl carbonate, including its decomposition to form lithium methoxide and CO₂, have also been observed in the context of battery electrolyte decomposition. chemrxiv.org
Interaction with Organic Substrates
Lithium methoxide interacts with various organic substrates, primarily acting as a base or a nucleophile to facilitate reactions.
Alkylation and Acylation Reactions
Lithium methoxide is useful for deprotonation reactions in organic synthesis and serves as a mild base, especially in transesterifications. fishersci.ptfishersci.ie It is also valuable in alkylation and condensation reactions, acting as a strong base to enable the formation of carbon-carbon bonds. getchem.comxdbiochems.com
In alkylation reactions, a strong base is often required to deprotonate a carbon acid, forming a carbanion or enolate that can then react with an alkylating agent. Lithium methoxide's basicity allows it to perform this role. orgsyn.org For example, in the preparation of pseudoephedrine glycinamide, lithium methoxide can be used as a less hazardous alternative to butyllithium for a reaction that involves amide bond formation, potentially through a base-catalyzed mechanism involving transesterification followed by intramolecular acyl transfer. orgsyn.org
While Friedel-Crafts alkylation and acylation reactions typically employ Lewis or Brønsted acids as catalysts, strong bases like lithium methoxide can be involved in reactions that prepare the substrates for these transformations or in related nucleophilic substitution processes that achieve similar functionalization. nih.govrsc.orgacs.org Lithium methoxide's ability to act as a strong nucleophile also allows it to facilitate reactions such as alkylation and acylation, enhancing the efficiency of chemical processes. chemimpex.com
Reactions with Carbonyl Compounds (e.g., Formaldehyde (B43269), Methyl Methacrylate)
Lithium methanolate can react with carbonyl compounds through nucleophilic addition or as a base promoting condensation or transesterification reactions.
With formaldehyde (HCHO), lithium methanolate can potentially act as a nucleophile, adding to the carbonyl carbon. Studies on the interaction between organolithium compounds and formaldehyde suggest the formation of a complex where the carbonyl oxygen interacts with the lithium cation. researchgate.net This interaction facilitates the nucleophilic attack on the carbon center, leading to the formation of a lithium alcoholate. researchgate.net The condensation reaction between methyl acetate (B1210297) and formaldehyde to produce methyl acrylate (B77674) can be catalyzed by bases, including alkali metal alkoxides like sodium methoxide. While direct studies specifically detailing lithium methanolate's catalytic role in the formaldehyde-methyl methacrylate condensation were not extensively found, alkali metal alkoxides are known to catalyze such aldol (B89426) condensation processes followed by dehydration. researchgate.net
Lithium methanolate is also relevant in reactions involving methyl methacrylate (MMA). It can be formed as a side product in the anionic polymerization of MMA initiated by organolithium compounds, where it can complex with the reactive ends of the polymer chains. cdnsciencepub.comdatapdf.com Furthermore, lithium alkoxides, including lithium methoxide, are utilized as catalysts in the transesterification of poly(methyl methacrylate) (PMMA) to produce functional copolymers. nih.gov This reaction involves the displacement of the methyl ester group in PMMA by an alcohol in the presence of a lithium alkoxide catalyst. nih.gov
Rearrangement of Epoxides
Lithium methanolate can participate in the rearrangement of epoxides, primarily through its basic properties. Epoxides are susceptible to ring-opening reactions catalyzed by bases or nucleophiles. masterorganicchemistry.comjove.com While strong bases like lithium or aluminum amide bases are commonly used to promote the isomerization of epoxides to allylic alcohols via a β-elimination process, methoxide anion can also induce epoxide ring opening. mdpi.comwikipedia.org
The ring-opening of epoxides by alkoxide nucleophiles typically proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring, leading to inversion of stereochemistry at that center. masterorganicchemistry.comjove.com In some cases, the methoxide anion itself can act as the nucleophile, causing ring opening. mdpi.com For instance, using potassium carbonate in methanol has been observed to cause epoxide opening by the methoxide anion. mdpi.com While specific detailed mechanisms involving lithium methanolate directly catalyzing epoxide rearrangement (isomerization to allylic alcohols) were not prominently featured, its basicity allows it to deprotonate alcohols or other acidic protons, potentially initiating rearrangement pathways or facilitating nucleophilic attack on the epoxide ring. wikipedia.org Lithium cations can also play a role by coordinating to the epoxide oxygen, activating it towards ring opening. mdpi.comencyclopedia.pub
Comparative Reactivity with Other Alkali Metal Alkoxides
The reactivity of lithium methanolate can be compared to that of other alkali metal methoxides, such as sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃). Differences in reactivity arise from variations in the ionic character of the metal-oxygen bond, the degree of aggregation in solution, and the Lewis acidity of the metal cation. wikipedia.orgmdpi.com
Generally, the basicity of alkali metal methoxides increases down the group, with potassium methoxide being more basic than sodium methoxide, which in turn is more basic than lithium methoxide. dur.ac.uk This order of basicity can influence reaction rates and selectivities in base-catalyzed reactions. For example, in the carbonylation of methanol to methyl formate, the reaction rate correlates indirectly with the ionization potentials of the alkali metals, following the order KOCH₃ > NaOCH₃ > LiOCH₃. mdpi.com This suggests that a lower ionization potential, leading to increased electron density on the oxygen, is crucial for the nucleophilic attack on carbon monoxide. mdpi.com
In transesterification reactions, alkali metal methoxides are widely used catalysts. ontosight.aibiodieseleducation.org Studies comparing sodium methoxide and potassium methoxide in biodiesel production have shown that potassium methoxide often yields higher ester content and reaction rates than sodium methoxide under similar conditions. biodieseleducation.orgwikipedia.orgnih.gov While direct comparative data including lithium methoxide in such biodiesel transesterification studies were not extensively found, the trend in basicity and catalytic activity generally follows the order K > Na > Li for many base-catalyzed reactions. mdpi.comdur.ac.uk
However, the specific interactions of the alkali metal cations with reactants and transition states can also play a significant role, sometimes leading to deviations from simple basicity trends. dur.ac.ukutwente.nl The smaller ionic radius and higher charge density of the lithium ion can lead to stronger ion-pairing and different aggregation behavior compared to sodium and potassium ions, which can influence the availability and reactivity of the methoxide anion. wikipedia.org
Structural Elucidation and Aggregation Phenomena
Bonding Characteristics of the Lithium-Oxygen Moiety
The nature of the bond between lithium and oxygen in lithium methanolate is a key factor determining its structure and reactivity.
Ionic and Covalent Contributions to the Li-O Bond
While alkali metal compounds are often considered predominantly ionic, studies on lithium methanolate have provided evidence for a significant covalent contribution to the lithium-oxygen (Li-O) bond. cdnsciencepub.com This is a deviation from the more ionic bonding observed in sodium or potassium methoxides. The polarizing character of the small lithium cation is relevant in this context. researchgate.net Theoretical and experimental data support the existence of a certain covalent character in organolithium compounds, a topic that has been debated for the C-Li bond and is also relevant to the Li-O bond in lithium methanolate. univ-lorraine.frlibretexts.org
Influence of Solvent Coordination on Bond Character
The solvent environment significantly impacts the nature of the Li-O bond and the aggregation state of lithium methanolate. Lithium methanolate has low solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF) but is soluble in methanol (B129727). wikipedia.org The coordination of solvent molecules to the lithium cation can influence the electron distribution in the Li-O bond, potentially altering its ionic and covalent character. In coordinating solvents like THF, intricate medium effects can arise due to the competition between solvent coordination and the self-aggregation of lithium methanolate. univ-lorraine.fr Studies on other lithium alkoxides and organolithium compounds have shown that solvent basicity and steric demand favor the formation of smaller aggregates like dimers relative to larger ones like tetramers. nd.edu
Aggregation Behavior in Solution and Solid State
Lithium methanolate, like other alkali metal alkoxides, adopts aggregated structures. wikipedia.org This aggregation behavior is concentration- and solvent-dependent and has a profound impact on its reactivity and selectivity in chemical transformations.
Formation of Monomers, Dimers, Trimers, and Tetramers
In solution, lithium methanolate can exist as a mixture of different aggregates, including monomers, dimers, trimers, and tetramers, depending on the solvent and concentration. researchgate.netgoogle.com The solid-state structure of lithium methanolate is polymeric. wikipedia.org Computational studies have investigated the relative stability of these aggregates. For instance, calculations have shown the formation of dimers, trimers, and tetramers from lithium methanolate (MeOLi). google.com Vibrational analyses, such as using IR spectroscopy, can provide insights into the aggregation state, with shifts in COLi vibrational modes observed between monomer and dimer states. osti.govresearchgate.net
Data on the relative energies of different aggregates are often obtained through computational studies. While specific detailed data for lithium methanolate across various solvents and temperatures were not extensively found in the immediate search results in a format suitable for a comprehensive interactive table covering all species (monomers, dimers, trimers, tetramers), research on related lithium alkoxides and organolithium compounds provides a general understanding of the factors influencing these equilibria. For example, studies on lithium phenolates indicate that the equilibrium between dimer and tetramer is influenced by the basicity of the anion and steric effects of substituents. nd.edu
Heteroaggregate Formation with Organolithium Compounds
Lithium methanolate can form mixed aggregates, known as heteroaggregates, with other lithium compounds, particularly organolithium compounds. researchgate.netresearchgate.net These heteroaggregates can have structures and properties distinct from the parent lithium compounds. researchgate.net Computational studies have explored the formation of alkyllithium-lithium methoxide (B1231860) mixed aggregates. researchgate.netresearchgate.netacs.org For example, modeling with density functional theory has shown that mixed tetramer formation can be energetically favorable, especially for certain alkyllithiums, and that solvation can influence the favored aggregate size. researchgate.net The formation of heteroaggregates can be influenced by factors such as the stoichiometry of the components and the solvent. acs.org
Impact of Aggregation on Reactivity and Selectivity
The aggregation state of lithium methanolate significantly influences its reactivity and selectivity in organic reactions. cdnsciencepub.comnih.gov Aggregates can function as the actual reactive species. nd.edu The degree of aggregation can affect reaction rates and the regio- and stereochemical outcomes. nd.edu For instance, in reactions involving organolithium compounds, the formation of mixed aggregates with lithium methanolate can alter product distributions and reaction rates. researchgate.net Studies on oxidative coupling reactions of lithium enolates have shown a correlation between the ratio of heteroaggregates to monomeric aggregates and the ratio of cross-coupled to homo-coupled products. nih.gov The ability of lithium methanolate to form different aggregates and heteroaggregates provides a means to tune its reactivity for specific synthetic transformations.
Crystalline Structures of Lithium;methanolate and its Adducts
Challenges in Solid-State Structural Determination
Determining the precise solid-state structure of compounds like lithium methanolate can present challenges. The polymeric nature of alkali metal alkoxides often leads to complex structures that are not easily characterized by standard techniques. Additionally, the sensitivity of lithium methanolate to moisture and air can complicate sample preparation and handling for crystallographic studies cymitquimica.comfishersci.pt.
Solid-state NMR spectroscopy is a powerful technique for structural elucidation in the solid state, sensitive to the local environment of isotopes like ¹H and ⁷Li rsc.org. However, challenges can arise in obtaining well-resolved spectra, particularly with amorphous or complex crystalline structures rsc.org. Achieving structural elucidation can be hindered by the absence of aligned repeating structural elements and atomic-level rigidity in some solid materials rsc.org.
Known Structural Motifs and Lattices
Lithium methanolate is known to adopt a polymeric structure in the solid state wikipedia.org. While specific detailed crystallographic data for the pure compound were not extensively found in the search results, the general characteristic of alkali metal alkoxides forming polymeric structures is well-established wikipedia.org. These polymeric structures can involve various aggregation patterns, such as chains or clusters, where the lithium ions are coordinated by multiple methoxide oxygen atoms.
Research on related lithium alkoxide complexes and adducts provides insight into potential structural motifs that might be present or relevant to lithium methanolate. For instance, studies on chiral aminoalkoxide clusters have revealed hexameric cyclic ring-ladder structures in the solid state acs.org. Adducts of these clusters with organolithium compounds can form structures where the lithium center is capped by the aminoalkoxide cluster via Li-O interactions acs.org.
Another example is the structural study of lithium bis(trimethylsilyl)amide complexes, which can form dimeric or tetranuclear structures depending on the coordinating ligands acs.org. These studies highlight the tendency of lithium to form aggregates in the solid state, often involving coordination with oxygen or nitrogen atoms from the anionic or neutral ligands acs.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Lithium methanolate | 4177230 |
| Lithium methoxide | 4177230 |
| Methanol, lithium salt | 4177230 |
Data Table Example (Illustrative - specific to related compounds due to limited direct data on LiOCH3 crystal structure in results):
Computational and Theoretical Investigations
Quantum Chemical Calculations on Lithium;methanolate Structures
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are widely used to investigate the structural characteristics of this compound, including its monomeric and aggregated forms.
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods, which are based on first principles without empirical parameters, are valuable for analyzing the electronic structure of this compound and confirming structural assignments. Vibrational analyses performed using ab initio methods have confirmed the dimeric structure of lithium methoxide (B1231860), showing significant shifts in COLi vibrational modes between monomer and dimer states. researchgate.net These studies compare calculated vibrational frequencies with experimental data, such as infrared spectra, to validate the theoretical models and structural assignments. researchgate.netosti.gov Ab initio calculations can also provide insights into the nature of the lithium-oxygen bond, which in lithium methoxide exhibits partial covalent character, a deviation from the predominantly ionic bonding in other alkali metal alkoxides.
Modeling of Reaction Mechanisms and Energetics
Computational methods are extensively used to model reaction mechanisms involving this compound and to calculate the associated energy barriers and thermodynamic profiles.
Transition State Analysis for Catalyzed Reactions
Computational studies enable the identification and characterization of transition states in reactions catalyzed by or involving this compound. Transition state analysis using DFT and ab initio methods helps to understand the energy profile of a reaction and the structural changes that occur along the reaction coordinate. nih.gov For instance, theoretical studies have investigated the transition states involved in nucleophilic addition reactions where lithium methoxide acts as a base or participates in mixed aggregates that influence the reaction pathway. researchgate.netacs.org Analyzing the transition state geometry and energy provides crucial information about the reaction kinetics and selectivity.
Energy Barriers and Thermodynamic Profiles of Reactions
Calculating energy barriers and thermodynamic profiles is a key application of computational chemistry in studying this compound reactivity. These calculations provide quantitative data on the feasibility and rate of reactions. Studies have calculated energy barriers for various reactions, including those involving the elimination of lithium alkoxide. researchgate.net Theoretical investigations can determine the enthalpy and free energy changes associated with different reaction steps, providing a complete thermodynamic profile of the reaction pathway. acs.orgnih.gov This information is vital for predicting reaction outcomes and designing synthetic strategies. For example, computational studies have explored the energetics of reactions where lithium methoxide is formed as a product. osti.gov
Simulation of Aggregation and Solvation Effects
The aggregation and solvation of lithium methoxide in solution are significant factors influencing its reactivity and physical properties. Computational studies, such as ab initio calculations and molecular dynamics simulations, are employed to model these phenomena.
Computational Studies of Mixed Aggregates with Alkyllithiums
Computational studies have investigated the formation of mixed aggregates between lithium methoxide and alkyllithiums. For instance, research has explored the mixed aggregates of halomethyllithium carbenoids with lithium halides and lithium methoxide cuny.edu. These studies utilize computational quantum chemistry to determine the structures and relative stabilities of various aggregates in the gas phase and in the presence of solvating molecules . The aggregation state of organolithium compounds, including mixed aggregates, is known to be crucial for understanding their reactivity in organic synthesis cuny.eduacs.org.
Solubility Predictions of Lithium Salts in Organic Solvents
Computational methods, such as atomistic computer simulations, have been used to predict the solubility of various lithium salts, including lithium methoxide, in organic solvents. These studies are particularly relevant in the context of lithium-ion batteries, where the solubility of reaction products in the electrolyte is important for the formation and stability of the solid-electrolyte interface (SEI) researchgate.netscispace.com.
Simulations have examined the heat of dissolution for lithium methoxide and other lithium salts in solvents like dimethyl carbonate (DMC) and ethylene (B1197577) carbonate (EC) researchgate.netscispace.com. The heat of dissolution for lithium methoxide in DMC has been calculated and its predicted solubility lies between that of lithium fluoride (B91410) (LiF) and lithium hydroxide (B78521) (LiOH) researchgate.net. Generally, computational studies indicate that organic lithium salts tend to have exothermic heats of dissolution in these solvents, suggesting higher solubility compared to inorganic lithium salts, which often show endothermic heats researchgate.net.
Theoretical Prediction of Spectroscopic Properties
Theoretical calculations are valuable tools for predicting the spectroscopic properties of lithium methoxide, aiding in the interpretation of experimental spectra obtained from techniques like Raman, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Raman and Infrared Spectroscopy
Computational methods, such as ab initio molecular orbital calculations and Density Functional Theory (DFT), are used to predict the vibrational frequencies and intensities that correspond to Raman and IR spectra harvard.eduresearchgate.net. These calculations can be performed on isolated molecules (monomers) or aggregated structures (like dimers), as the aggregation state significantly influences the vibrational modes harvard.eduresearchgate.net.
For lithium alkoxides, including lithium methoxide, computational studies have confirmed that dimer structures are often adopted, and the dimerization energy can be substantial researchgate.net. Vibrational frequency analysis of calculated structures allows for the assignment of specific peaks in experimental Raman and IR spectra to particular molecular vibrations within the lithium methoxide species and its aggregates researchgate.net. This is particularly useful for identifying lithium methoxide as a potential component in complex mixtures, such as the solid-electrolyte interphase in lithium-ion batteries, where it can be formed as a decomposition product harvard.eduacs.orgresearchgate.net. Good agreement has been reported between calculated and experimental vibrational frequencies, particularly when considering the aggregated forms researchgate.net.
NMR Chemical Shift Predictions
Theoretical calculations, often based on DFT, are employed to predict the NMR chemical shifts for various nuclei within a molecule, such as ¹H and ⁷Li in the case of lithium methoxide acs.orgnih.govescholarship.org. These predicted chemical shifts can then be compared with experimental NMR spectra to confirm the presence and identify the local chemical environment of lithium methoxide in different solutions or solid states acs.orgcam.ac.ukscispace.com.
Computational studies have shown that the local solvation structure around the lithium ion can significantly influence the ¹H NMR chemical shifts of the surrounding organic molecules nih.govescholarship.org. While variations in ⁷Li chemical shifts for different lithium compounds can be small due to the ionic nature of Li⁺, computational predictions, combined with experimental solid-state NMR, can still aid in identifying lithium-containing species like lithium methoxide, which has been observed experimentally at approximately 3.5 ppm in ¹H NMR spectra in DMSO-d₆ acs.orgcam.ac.uk. DFT-based geometry optimization and NMR chemical shift predictions are performed using quantum chemistry software to model these effects nih.gov.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly multinuclear NMR, is a powerful technique for probing the local environment of atoms within lithium methanolate and understanding its aggregation states in solution. The ability to observe different nuclei, including ¹H, ⁶Li, and ¹³C, provides complementary information about the molecular structure and dynamics.
¹H NMR for Proton Environments
¹H NMR spectroscopy is routinely used to identify the presence of lithium methanolate and characterize the environment of the methyl protons. The methyl group in lithium methanolate typically gives rise to a characteristic singlet signal in the ¹H NMR spectrum due to the equivalence of the three protons. For instance, a singlet at 3.32 ppm has been assigned to lithium methoxide (B1231860) in DMSO-d₆ cam.ac.uk.
Analysis of ¹H NMR spectra can also provide information about the purity of lithium methanolate and the presence of impurities or reaction by-products containing protons.
⁶Li and ¹³C NMR for Structural Insights
While less sensitive than ¹H NMR, ⁶Li and ¹³C NMR spectroscopies offer crucial structural insights into the lithium-oxygen bond and the carbon environment in lithium methanolate.
⁶Li NMR is particularly valuable for studying the aggregation state of lithium compounds in solution due to the relatively narrow signals observed for ⁶Li compared to the quadrupolar ⁷Li nucleus, especially in asymmetric environments huji.ac.il. Although ⁶Li NMR is less sensitive than ⁷Li NMR, isotopic enrichment with ⁶Li can enhance sensitivity huji.ac.il. Coupling between ⁶Li and nearby nuclei, such as ¹H and ¹³C, can provide information about the connectivity and the nature of the lithium-carbon or lithium-oxygen bond huji.ac.il. These couplings are typically small, on the order of 1 Hz huji.ac.il.
¹³C NMR spectroscopy provides information about the carbon atom directly bonded to the oxygen. The chemical shift of this carbon is sensitive to the electronic environment and the degree of charge on the oxygen atom. While specific ¹³C NMR data for lithium methanolate was not extensively detailed in the search results, ¹³C NMR has been used in studies involving related lithium organic compounds, such as lithium methyl carbonate, to characterize the carbon environments osti.gov. The observation of coupling between ¹³C and ⁶Li can further confirm the proximity and interaction between the lithium cation and the methoxide anion within aggregates acs.org.
Multinuclear NMR for Aggregate Structure and Dynamics
Lithium alkoxides, including lithium methanolate, are known to form aggregates in solution, such as dimers, trimers, and tetramers, depending on the solvent and concentration. Multinuclear NMR, combining data from ¹H, ⁶Li, and ¹³C, is essential for determining the structure and dynamics of these aggregates acs.orgresearchgate.netnih.gov.
Techniques such as Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to estimate the size of the species in solution, providing evidence for aggregation. Furthermore, variable-temperature NMR studies can reveal the dynamic exchange processes occurring between different aggregated species rsc.org. By analyzing the chemical shifts, coupling patterns, and relaxation times of the different nuclei, researchers can propose and validate structural models for the aggregates in solution. Studies on related organolithium compounds demonstrate the power of multinuclear NMR, including techniques like HMQC-TOCSY and EXSY, in elucidating complex aggregation states and exchange pathways acs.orgresearchgate.net.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide complementary information to NMR by probing the molecular vibrations of lithium methanolate. These vibrations are characteristic of specific functional groups and chemical bonds, allowing for identification and structural analysis.
Fourier Transform Infrared (FTIR) Spectroscopy, including In Situ ATR-FTIR
FTIR spectroscopy is widely used for the identification of lithium methanolate, both as a pure compound and as a component in mixtures or on surfaces. The infrared spectrum of lithium methanolate exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the methyl group and the lithium-oxygen bond. For example, a C-O-Li stretching mode has been identified around 1042 cm⁻¹ in bulk lithium methoxide, with a shift to approximately 1075 cm⁻¹ when present on a surface osti.gov. FTIR is frequently used to identify lithium methoxide as a component in the solid-electrolyte interphase (SEI) layer formed in lithium-ion batteries osti.govescholarship.orgpsu.eduguidechem.comacs.org.
In situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly valuable technique for monitoring reactions involving lithium methanolate in real-time and analyzing solid-liquid interfaces acs.orgnih.gov. ATR-FTIR allows for direct analysis of species on surfaces or in solutions without extensive sample preparation. It has been employed to track the formation of surface layers and identify intermediates, such as adsorbed CO₂ intermediates on lithium methoxide-modified electrodes . The use of in situ ATR-FTIR provides dynamic information about chemical changes as they occur, which is crucial for understanding reaction mechanisms and interfacial phenomena.
Raman Spectroscopy for By-product Identification
Raman spectroscopy provides information about molecular vibrations that are often complementary to those observed in IR spectroscopy. While IR spectroscopy measures changes in dipole moment during vibration, Raman spectroscopy measures changes in polarizability. This makes Raman spectroscopy useful for studying symmetric vibrations and nonpolar functional groups.
Raman spectroscopy can be used for reaction monitoring and the identification of reaction by-products in systems involving lithium methanolate . Although specific Raman shifts for lithium methanolate were not prominently featured in the search results, Raman spectroscopy is recognized as a tool for characterizing organometallic compounds and has been used in computational studies to predict the Raman signatures of potential reaction products, including lithium methoxide harvard.edu. By comparing the Raman spectrum of a reaction mixture or surface layer to reference spectra of known compounds, the presence of lithium methanolate or its by-products can be confirmed.
Advanced Surface and Bulk Characterization
Advanced spectroscopic and microscopy techniques are crucial for understanding the composition, structure, and spatial distribution of lithium methanolate (LiOCH₃), particularly in complex environments like the solid-electrolyte interphase (SEI) in lithium-ion batteries. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDS) provide valuable insights into the chemical state and morphology of LiOCH₃.
X-ray Photoelectron Spectroscopy (XPS) for Surface Species
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to analyze the elemental composition and chemical states of the topmost layers of a material. It is particularly useful for identifying and characterizing surface species like lithium methanolate, especially in the context of SEI layers formed on lithium-ion battery electrodes. thermofisher.com
Research has utilized XPS to identify LiOCH₃ as a component of the SEI layer. For instance, studies investigating the reaction products of metallic lithium with electrolyte components like dimethyl carbonate (DMC) have employed XPS to analyze the surface films formed. osti.gov These studies have shown that LiOCH₃ can be present alongside other compounds such as lithium methyl carbonate and lithium oxalate. osti.gov
XPS analysis involves examining the core-level binding energies of elements present on the surface. For lithium methanolate (LiOCH₃), characteristic peaks in the C 1s, O 1s, and Li 1s spectra can be used for identification. While assigning specific molecular identities solely based on XPS can sometimes be challenging due to overlapping peaks from various SEI components, comparing experimental spectra with reference compounds and employing techniques like peak fitting helps in deconvolution and identification. osti.govacs.org
Studies have indicated that the C 1s and O 1s binding energies observed experimentally for SEI layers can correspond to lithium methanolate, among other compounds. osti.gov The presence of LiOCH₃ in SEI layers suggests its formation through reactions between lithium and methanol (B129727) or methanol-derived species present in the electrolyte, or as a decomposition product of other electrolyte components. osti.gov
The stability of LiOCH₃ under vacuum conditions inherent to XPS analysis is a consideration, although some studies suggest it can remain stable up to relatively high temperatures. acs.org The use of vacuum transfer modules is crucial for transferring air-sensitive battery components to the XPS system without exposure to the ambient atmosphere, preserving the integrity of the SEI layer and its components like LiOCH₃ for accurate analysis. thermofisher.com
Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Spatial Distribution
Transmission Electron Microscopy (TEM) provides high-resolution images of the morphology and structure of materials, allowing for the visualization of thin films and particles at the nanoscale. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), TEM becomes a powerful tool for analyzing the elemental composition and spatial distribution of different species within a sample.
While TEM can reveal the microstructure of SEI layers where lithium methanolate might be present, directly identifying the chemical state as LiOCH₃ solely through TEM imaging is not typically possible. However, TEM can show the layered structure and morphology of the SEI, and the distribution of elements within these layers can be mapped using EDS.
EDS works by detecting characteristic X-rays emitted from a sample when it is bombarded with an electron beam in the TEM. The energy of these X-rays is specific to each element, allowing for elemental identification and mapping. However, a significant challenge with using traditional EDS for analyzing lithium-containing compounds like lithium methanolate is the difficulty in detecting X-rays from lighter elements, including lithium, due to their low emission energy and the limitations in the energy resolution of traditional EDS detectors. azom.comresearchgate.net
Despite the challenges in directly detecting lithium with traditional EDS, the technique can still provide valuable information about the distribution of other elements present in lithium methanolate or the surrounding matrix. For example, in the context of SEI layers, EDS can map the distribution of carbon and oxygen, which are components of lithium methanolate, as well as other elements from different SEI components or electrode materials.
Advanced TEM techniques, such as cryo-TEM, have been used to study the microstructure of deposited lithium surfaces and the components present, including potential SEI species. ucsd.edu While one study using cryo-TEM focused on lithium methyl carbonate, it highlights the capability of TEM to image these delicate interphase layers. ucsd.edu
Although conventional EDS may struggle with lithium detection, advancements in detector technology, such as windowless EDS detectors, are improving the ability to detect lighter elements. researchgate.net However, even with these advancements, differentiating the chemical state of lithium within various compounds like LiOCH₃ using only EDS remains challenging. researchgate.net Techniques like Electron Energy-Loss Spectroscopy (EELS) in TEM are considered more effective for characterizing lithium and its chemical states at high spatial resolution compared to EDS. researchgate.net
Therefore, while TEM provides morphological information and EDS can map heavier elements, the definitive identification and spatial distribution mapping of lithium methanolate often require complementary techniques or advanced spectroscopy methods within the TEM framework.
Advanced Applications in Chemical Synthesis and Materials Science
Applications in Organic Synthesis
Lithium methanolate is widely utilized in organic synthesis for its ability to act as a base and a nucleophile, enabling the formation of new chemical bonds and the preparation of complex molecules. guidechem.com Its reactivity is influenced by the partial covalent character of the lithium-oxygen bond, which distinguishes it from other alkali metal alkoxides.
Synthesis of Fine Chemicals and Specialty Organic Compounds
Lithium methanolate plays a crucial role in the synthesis of fine chemicals and specialty organic compounds. It is employed in reactions such as nucleophilic substitutions, esterifications, and reductions. The demand for lithium methanolate in this area is driven by industries producing fine chemicals, industrial solvents, and specialty chemicals, where its efficiency contributes to high-yield reactions. It is also used in the manufacturing of agrochemicals, including herbicides, insecticides, and fungicides. Furthermore, it serves as a reagent in the synthesis of complex organic compounds within the pharmaceutical industry, contributing to the production of pharmaceutical intermediates and bioactive compounds. 24chemicalresearch.comverifiedmarketresearch.com
Preparation of Advanced Organic Intermediates
As a mild base and catalyst, lithium methanolate is valuable in the preparation of advanced organic intermediates. Its use in transesterification reactions is particularly relevant for synthesizing intermediates in pharmaceutical manufacturing. 24chemicalresearch.com It is also employed in deprotonation reactions, a fundamental step in many organic synthesis routes. thermofisher.inaxiomlithium.com
Catalysis and Polymer Engineering
Lithium methanolate is also applied in catalytic processes and polymer synthesis and modification.
Catalyst in Biodiesel Production (Transesterification)
One of the significant applications of lithium methanolate is its use as a catalyst in the production of biodiesel through the transesterification of vegetable oils or animal fats with methanol (B129727). 24chemicalresearch.commdpi.com This process converts triglycerides into fatty acid methyl esters (FAME), which constitute biodiesel, and glycerol. mdpi.commdpi.com Lithium methanolate is considered an efficient catalyst in this process, potentially offering higher yields compared to traditional sodium-based catalysts. 24chemicalresearch.com The growing global focus on renewable energy and green chemistry is increasing the demand for biodiesel, consequently boosting the consumption of lithium methanolate in this application. 24chemicalresearch.com While lithium methoxide (B1231860) itself can be used, lithium-doped metal oxides like Li₂ZrO₂ and Li-doped CaO have also been explored as heterogeneous catalysts for biodiesel production, demonstrating good yields and reusability. mdpi.comresearchgate.netoup.com
Initiator in Precision Polymer Synthesis
Lithium compounds, including lithium alkoxides, can function as initiators in anionic polymerization, a technique used for the precision synthesis of polymers with controlled molecular weights and narrow dispersities. princeton.eduresearchgate.net While organolithium compounds like alkyllithiums are well-known anionic initiators, lithium alkoxides can also play a role, either as initiators themselves or in conjunction with other metal complexes to mediate polymerization. researchgate.netacs.org This allows for controlled ring-opening polymerization of monomers like lactide, yielding polymers such as polylactide (PLA) with defined characteristics. researchgate.net
Post-Polymerization Modification Strategies
Lithium methanolate can be utilized in post-polymerization modification reactions to alter the properties of existing polymers. For instance, it can be used to convert functional groups on a polymer chain, such as transforming a sulfonamide into a lithium sulfonate group. rsc.orgrsc.org This modification can introduce new properties, such as ionic conductivity, which is relevant for applications in materials like solid-state batteries. rsc.orgrsc.org This strategy allows for the synthesis of polymers with specific functionalities that might be difficult to achieve through direct polymerization of functionalized monomers. rsc.orgresearchgate.net
Applications in Energy Storage Systems
Lithium methanolate plays several roles in the advancement of energy storage technologies, primarily within the context of lithium-based batteries. Its reactivity and composition make it relevant in the formation of protective layers, as a potential component in novel battery chemistries, and as a precursor for active materials and electrolytes.
Precursor for Solid-Electrolyte Interphase (SEI) Formation in Lithium-Ion Batteries
The solid-electrolyte interphase (SEI) is a crucial passivation layer that forms on the surface of the anode in lithium-ion batteries due to the decomposition of the electrolyte. A stable and effective SEI is essential for preventing continuous electrolyte decomposition and enabling reversible lithium-ion intercalation, thereby ensuring the long-term performance and safety of the battery acs.orgtum.denih.gov.
Components in Lithium-Air Battery Technologies
Lithium-air (Li-air) batteries are a promising next-generation technology due to their high theoretical energy density sinovoltaics.comwikipedia.org. These batteries typically involve the reaction of lithium at the anode with oxygen from the air at the cathode during discharge sinovoltaics.comwikipedia.org.
While the primary discharge products in non-aqueous Li-air batteries are typically lithium peroxide (Li₂O₂) or lithium oxide (Li₂O), depending on the reaction pathway, the complex electrochemistry can lead to the formation of various byproducts anl.govgreencarcongress.comgreencarcongress.com. Lithium methanolate has been detected among the species present in discharged lithium-air battery cathodes, as identified through solid-state NMR spectroscopy acs.org. The presence of lithium methanolate in this context may arise from reactions involving the electrolyte components or decomposition products within the battery environment acs.org. Although not a primary active material, its detection indicates its potential involvement in side reactions or as a transient species during the cycling of lithium-air cells acs.org. Understanding the formation and behavior of such components is crucial for addressing challenges related to cathode clogging and electrolyte stability, which currently limit the practical cycle life of Li-air batteries sinovoltaics.comspringernature.comtakomabattery.com.
Development of Lithium Single Ion-Conducting Polymer Electrolytes (SICPEs)
Single-ion conducting polymer electrolytes (SICPEs) are attracting significant attention for their potential use in solid-state lithium metal batteries. These electrolytes aim to improve battery performance and safety by allowing only lithium ions to migrate, thereby mitigating issues like dendrite formation and concentration polarization rsc.orgrsc.orgresearchgate.net.
The lithium-methanolate group (-CR₁R₂-O⁻Li⁺) has been identified as a functional group that can potentially exhibit single-ion conducting properties when incorporated into polymer structures google.com. Polymers containing such lithium alkanolate or methanolate groups covalently bound to the polymer backbone can function as SICPEs, where the anionic part is immobilized, and lithium ions are the primary charge carriers google.com. The development of SICPEs often involves designing polymer architectures with tethered lithium salts to achieve high ionic conductivity and a high lithium-ion transference number rsc.orgrsc.orgresearchgate.netdtic.mil. The inclusion of lithium methanolate-like structures represents one approach in the molecular design of these advanced polymer electrolytes google.com.
Synthesis of Lithium-Based Battery Materials
Lithium methanolate serves as a valuable lithium source and base in the synthesis of various active materials for lithium-ion batteries. Its reactivity and solubility in methanol make it a convenient precursor in different synthesis routes.
It has been utilized in the synthesis of titanates of transition metals, such as Li₂MTiO₄ (where M = Mn, Fe, Co), which are explored as cathode materials for lithium batteries wipo.int. In a modified sol-gel process for synthesizing these titanates, lithium methoxide is reacted with transition metal salts and titanium (IV) isopropoxide wipo.int.
Furthermore, lithium methoxide is employed in the synthesis of organic cathode materials. For instance, it is used in the preparation of dilithium (B8592608) hydroquinone, a lithiated organic compound investigated as a high-capacity cathode material eurekalert.org. The synthesis of such lithiated organic cathode materials often involves reactions with lithium sources like lithium methoxide or lithium hydride eurekalert.org. Lithium methanolate solution (10% in methanol) can also be used as a source of lithium ions in the synthesis of other lithium-containing organic compounds, such as dilithium (2,3-dilithium-oxy)-terephthalate, which are studied for their electrochemical behavior in batteries sigmaaldrich.com.
Materials Science and Nanotechnology
Beyond energy storage, lithium methanolate is also applied in the synthesis of various materials with specific properties, particularly in the field of ceramics and nanotechnology.
Sol-Gel Synthesis of Lithium Borophosphates
Lithium borophosphates are a class of glassy or crystalline materials that have garnered interest for their potential applications, including as solid electrolytes in lithium batteries or as host matrices for luminescence thermofisher.in. The sol-gel method is a versatile low-temperature technique for synthesizing such materials, offering advantages in terms of homogeneity and control over the material's structure and properties thermofisher.inlookchem.com.
Lithium methanolate is widely used as a lithium source in the sol-gel synthesis of lithium borophosphates thermofisher.inlookchem.comcymitquimica.comsigmaaldrich.comthermofisher.com. In this process, lithium methanolate is typically reacted with precursors for boron and phosphorus oxides in a solvent, leading to the formation of a sol that subsequently gels and is processed to obtain the final borophosphate material lookchem.com. The use of lithium methanolate facilitates the incorporation of lithium into the growing network structure during the sol-gel transition lookchem.com. This application highlights the role of lithium methanolate as a reactive and soluble precursor suitable for creating complex multi-component oxide materials through wet-chemical routes.
The sol-gel synthesis involving lithium methoxide allows for the creation of lithium borophosphate materials with tailored properties, such as high surface area and chemical homogeneity, which are beneficial for their intended applications lookchem.com.
Preparation of Lithium Aluminates
Lithium methoxide is utilized in the synthesis of lithium aluminates, particularly through sol-gel methods. This approach allows for the preparation of ceramic powders with controlled properties. In the sol-gel synthesis of γ-lithium aluminate, lithium methoxide can be used as a precursor along with aluminum-sec-butoxide. researchgate.netiaea.orgiaea.orgcapes.gov.brosti.govresearchgate.net The reaction is typically carried out in alcoholic solvents such as i-propanol, n-butanol, or tert-butanol (B103910). researchgate.netiaea.orgosti.gov The addition of chelating agents like ethylacetoacetate can help in obtaining clear gels. researchgate.netiaea.org
The sol-gel method involving lithium methoxide and aluminum alkoxides allows for the formation of γ-LiAlO₂ at relatively lower calcination temperatures compared to some conventional methods. iaea.orgcapes.gov.brresearchgate.netiaea.org Studies have shown that the choice of solvent can influence the purity of the resulting γ-lithium aluminate, with tert-butanol yielding higher purity in some cases. researchgate.netiaea.org The synthesized materials are characterized using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and thermo-gravimetric analysis/differential thermal analysis (TGA/DTA) to analyze their crystalline phases, morphology, and thermal behavior. researchgate.netiaea.orgiaea.orgcapes.gov.brresearchgate.net
Synthesis of Lithium-Based Nanomaterials
Lithium methoxide plays a role in the synthesis of various lithium-based nanomaterials. It is employed in the sol-gel synthesis of lithium borophosphates, a process that yields materials with characteristics such as high surface area, porosity, and chemical homogeneity. fishersci.ptlookchem.comsigmaaldrich.com The sol-gel method involves the formation of a colloidal suspension (sol) that transitions into a solid gel phase. lookchem.com
Beyond borophosphates, lithium methoxide can be a source of lithium ions in the synthesis of other lithium-containing compounds. For instance, it can be used in the synthesis of dilithium (2,3-dilithium-oxy)-terephthalate, a material investigated for its electrochemical behavior, relevant to battery applications. sigmaaldrich.comottokemi.com While not always a direct precursor in all methods, lithium methoxide's reactivity and solubility make it a useful reagent in the broader landscape of preparing lithium-containing materials, including those explored for energy storage applications like lithium-ion batteries. ontosight.aichemimpex.comverifiedmarketresearch.com The synthesis of lithium metal oxide nanoparticles, such as LiMn₂O₄, LiCrO₂, and LiCoO₂, is an active area of research, and while various methods exist, the incorporation of lithium species is fundamental. mdpi.com
Contribution to Green Chemistry Initiatives
Lithium methoxide aligns with green chemistry principles through its role in promoting efficient and waste-reducing chemical processes and enabling sustainable synthetic practices. 24chemicalresearch.com
Promotion of Efficient and Waste-Reducing Chemical Processes
As a strong base and catalyst, lithium methoxide enhances the efficiency of various chemical reactions. fishersci.pt24chemicalresearch.comontosight.aichemimpex.com Its high reactivity can reduce the need for excess reagents, thereby minimizing waste generation. 24chemicalresearch.com In organic synthesis, lithium methoxide facilitates reactions such as transesterifications, deprotonations, nucleophilic substitutions, esterifications, and reductions, contributing to higher reaction yields and potentially simpler purification processes. fishersci.ptlookchem.comsigmaaldrich.comalbemarle.com The use of efficient catalysts like lithium methoxide is a key aspect of green chemistry, aiming to maximize the incorporation of reactants into the final product and minimize byproducts.
Emerging Research Directions and Future Perspectives
Development of Novel Lithium;methanolate Derivatives for Enhanced Reactivity
Research is exploring the development of novel lithium compounds, including derivatives that incorporate the methoxide (B1231860) moiety, to achieve enhanced reactivity and selectivity in chemical transformations. One area of investigation involves the use of lithium aminoalkoxides, which, when combined with lithium alkyls, form "superbases" exhibiting enhanced reactivity for the metalation of organic molecules, such as pyridine (B92270) derivatives researchgate.net. This approach demonstrates how modifying the lithium alkoxide structure can lead to significantly different and potentially more effective reactive species for challenging synthetic tasks researchgate.net. The study of such mixed aggregates highlights the potential for designing tailored this compound-based reagents with fine-tuned reactivity profiles for specific chemical synthesis applications researchgate.net.
Advanced Mechanistic Studies in Complex Reaction Systems
Understanding the precise role and behavior of this compound in complex reaction environments is a critical area of emerging research. Mechanistic studies are being conducted to elucidate how this compound participates in intricate reaction pathways. For instance, investigations into the base-catalyzed substitution of halide for methoxide in complex tungsten systems have shed light on the reaction mechanisms, proposing an initial deprotonation followed by halide dissociation and subsequent attack by methoxide psu.edu. While challenges exist in mechanistic studies, such as the partial solubility of lithium methoxide in certain solvents like THF which can necessitate the use of alternative bases for specific analyses, ongoing research continues to probe its behavior in various catalytic cycles and complex organic transformations nih.gov. Furthermore, studies related to the solid electrolyte interphase (SEI) layer in lithium-ion batteries are exploring the formation and potential reactivity of components like lithium methoxide within this complex electrochemical environment osti.govresearchgate.net. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and developing new synthetic methodologies.
Exploration of this compound in Catalysis for Sustainable Chemical Production
This compound is recognized for its catalytic properties, particularly in transesterification reactions, making it relevant to sustainable chemical production, such as the synthesis of biodiesel ontosight.aichemicalbook.com24chemicalresearch.com. The increasing global focus on renewable energy sources and green chemistry principles is driving further interest in the use of efficient and environmentally friendly catalysts 24chemicalresearch.comcas.org. Lithium methoxide's effectiveness as a transesterification catalyst aligns with the goals of sustainable chemistry by promoting high-yield reactions . Research in this area aims to optimize catalytic processes utilizing this compound to reduce waste, minimize energy consumption, and utilize renewable feedstocks more effectively cas.orgmdpi.comtandfonline.com. Its application in the production of biodiesel from vegetable oils and animal fats exemplifies its role in facilitating sustainable processes ontosight.aicas.org.
Integration into Next-Generation Energy Storage Technologies
The potential of this compound extends to the development of next-generation energy storage technologies. It has been explored for its role in advanced battery systems, including lithium-air batteries, where it can facilitate the formation of necessary chemical species for battery operation ontosight.ai. Additionally, lithium methoxide is being investigated as a component of the SEI layer in lithium-ion batteries osti.govresearchgate.net. The SEI layer, formed on the electrode surface, plays a crucial role in battery performance and stability nso-journal.org. Research is focused on understanding how lithium methoxide forms within the SEI and its potential influence on battery mechanisms, such as iron dissolution from cathode materials researchgate.net. While lithium methoxide itself may not be a primary active material, its presence and behavior within the complex battery environment are subjects of ongoing research aimed at improving battery lifespan and performance nso-journal.orgarxiv.org.
Computational Design and Prediction of New this compound-Mediated Transformations
Computational chemistry and machine learning are increasingly being employed to design and predict the outcomes of chemical transformations, including those mediated by this compound nso-journal.orgfrontiersin.orgacs.org. These advanced computational techniques allow researchers to model reaction pathways, predict reactivity, and screen potential catalysts or reagents without extensive experimental work frontiersin.orgacs.org. Density Functional Theory (DFT) calculations, for instance, can provide insights into the energetics and mechanisms of reactions involving lithium methoxide, such as its addition to organic molecules researchgate.net. In the broader context of lithium chemistry and materials science, computational approaches are used to predict material properties and design new materials for energy storage and catalysis, methodologies that are applicable to understanding and predicting the behavior of this compound and its role in various processes nso-journal.orgarxiv.orgfrontiersin.orgacs.org. This computational design and prediction capability is expected to accelerate the discovery and optimization of new this compound-mediated transformations in the future.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for lithium methanolate, and how can its purity be validated?
- Methodological Answer : Lithium methanolate is typically synthesized via deprotonation of methanol using lithium bases (e.g., LiH or Li metal) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature . Key steps include:
- Reagent Preparation : Use rigorously dried solvents and inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- Characterization : Employ -NMR to confirm the absence of methanol peaks (δ ~3.3 ppm) and quantify residual solvents. Combustion analysis (C/H/N) and inductively coupled plasma (ICP) spectroscopy validate stoichiometry and lithium content .
- Safety : Handle under Schlenk-line techniques due to moisture sensitivity .
Q. What role does lithium methanolate play in nucleophilic substitution or elimination reactions?
- Methodological Answer : As a strong base, lithium methanolate facilitates deprotonation or activates substrates for reactions like alkoxylation. For example, in Scheme 2 of , it deprotonates a piperidinyl intermediate to generate a nucleophilic species for subsequent coupling. To differentiate its role from other alkoxides (e.g., NaOMe), compare reaction kinetics under identical conditions and analyze by GC-MS or -NMR to track product ratios .
Q. What safety protocols are critical when handling lithium methanolate?
- Methodological Answer :
- Storage : Keep in sealed, argon-flushed containers at −20°C to prevent degradation.
- Reactivity Risks : Test small-scale reactions first to assess exothermicity. Use calorimetry (e.g., DSC) to identify thermal hazards .
- Waste Disposal : Quench with isopropanol in a fume hood, followed by neutralization with dilute HCl before disposal .
Advanced Research Questions
Q. How can solvent polarity and temperature gradients be optimized in lithium methanolate-mediated reactions to suppress side products?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (THF vs. DME), temperature (−78°C to 50°C), and stoichiometry in a factorial design. Monitor reaction progress via inline IR spectroscopy to detect intermediates.
- Data Analysis : Use multivariate regression to correlate side-product formation (e.g., elimination vs. substitution) with solvent dielectric constants () and coordination strength .
- Example Table :
| Solvent | Temp (°C) | Yield (%) | Side Products (%) | |
|---|---|---|---|---|
| THF | 7.5 | 0 | 82 | 5 |
| DME | 7.2 | 25 | 75 | 12 |
Q. How should researchers resolve contradictions in reported reaction yields involving lithium methanolate?
- Methodological Answer :
- Literature Meta-Analysis : Use SciFinder or Reaxys to compile data, filtering by substrate class, solvent, and catalyst. Apply statistical tools (e.g., ANOVA) to identify outliers.
- Reproducibility Testing : Replicate key studies with controlled variables (e.g., moisture levels in THF). Quantify lithium content via ICP to rule out batch variability .
- Error Analysis : Calculate propagated uncertainties from reported instrumentation tolerances (e.g., ±2% for GC-MS) and assess their impact on yield discrepancies .
Q. What computational methods can elucidate the mechanistic pathways of lithium methanolate in organometallic reactions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., Gaussian 16) to compare energy barriers for deprotonation vs. nucleophilic attack. Solvent effects can be simulated using the SMD continuum model.
- Kinetic Isotope Effects (KIE) : Pair computational data with experimental KIE studies (e.g., ) to validate proposed mechanisms .
Q. How can lithium methanolate be applied in cross-disciplinary contexts, such as polymer chemistry or radiopharmaceutical synthesis?
- Methodological Answer :
- Polymer Chemistry : Test its efficacy as an initiator in anionic polymerization of methacrylates. Use GPC to compare molecular weight distributions with traditional initiators like butyllithium .
- Radiopharmaceuticals : Explore its role in -labeling (e.g., Scheme 5 in ). Optimize reaction times via radio-TLC to maximize radiochemical yield while minimizing ligand degradation .
Guidelines for Data Collection and Validation
- Primary Sources : Prioritize peer-reviewed journals over preprints. Cross-check synthesis protocols in , and 18 for consistency.
- Instrumentation Calibration : Validate NMR shifts against internal standards (e.g., TMS) and ensure GC-MS libraries are updated for accurate peak identification .
- Ethical Compliance : Adhere to institutional safety reviews and document raw data in appendices for reproducibility (per and ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
